molecular formula C10H17NO2 B6324814 (2S)-2-Methyl-octahydro-indole-2-carboxylic acid;  97% CAS No. 1313282-10-8

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid; 97%

Cat. No.: B6324814
CAS No.: 1313282-10-8
M. Wt: 183.25 g/mol
InChI Key: WBAFZRWAQJBNFG-KTOWXAHTSA-N
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Description

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an indole ring system that is fully saturated, making it an octahydro derivative. The presence of a carboxylic acid group and a methyl group at the second position of the indole ring further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid typically involves the hydrogenation of indole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-methylindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure the complete saturation of the indole ring, resulting in the formation of the octahydro derivative.

Industrial Production Methods

Industrial production of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid often employs similar hydrogenation techniques but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent production. The purity of the final product is typically ensured through rigorous purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can further modify the carboxylic acid group to form alcohols or other derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Scientific Research Applications

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Hydroxy-octahydro-indole-2-carboxylic acid
  • (2S)-2-Amino-octahydro-indole-2-carboxylic acid
  • (2S)-2-Methyl-tetrahydro-indole-2-carboxylic acid

Uniqueness

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid is unique due to its fully saturated indole ring system and the specific positioning of the methyl and carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAFZRWAQJBNFG-KTOWXAHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCCCC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC2CCCCC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705312
Record name (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794499-96-0
Record name (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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